N'-[(E)-(2-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide
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Overview
Description
N’-[(E)-(2-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide is a compound that belongs to the class of hydrazides, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide typically involves the condensation of 2-bromobenzaldehyde with 3-(9H-carbazol-9-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The carbazole moiety can participate in π-π interactions and electron transfer processes, contributing to its biological and material properties.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide
Uniqueness
N’-[(E)-(2-bromophenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide is unique due to the presence of the 2-bromophenyl group, which can influence its reactivity and interaction with other molecules
Properties
Molecular Formula |
C22H18BrN3O |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-3-carbazol-9-ylpropanamide |
InChI |
InChI=1S/C22H18BrN3O/c23-19-10-4-1-7-16(19)15-24-25-22(27)13-14-26-20-11-5-2-8-17(20)18-9-3-6-12-21(18)26/h1-12,15H,13-14H2,(H,25,27)/b24-15+ |
InChI Key |
QNWXCEJLNUZXIO-BUVRLJJBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)Br |
Origin of Product |
United States |
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